molecular formula C17H17ClN2O2 B2611078 1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea CAS No. 400082-43-1

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Cat. No. B2611078
CAS RN: 400082-43-1
M. Wt: 316.79
InChI Key: XMBGRQDRUCDMRB-ZHACJKMWSA-N
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Description

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, also known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and neurophysiology. In

Scientific Research Applications

Corrosion Inhibition

Electrochemical and Thermodynamic Investigation of the corrosion behavior of mild steel in acidic solutions demonstrated that certain urea derivatives exhibit significant inhibition efficiency. These compounds act as mixed-type inhibitors, and their adsorption on the steel surface follows the Langmuir adsorption isotherm model. The inhibitors' effectiveness increases with their concentration and decreases with rising temperature, indicating their potential as efficient corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).

Optical and Structural Properties

Optical and Structural Properties of Chalcone NLO Single Crystals research highlights the synthesis and characterization of organic compounds with potential nonlinear optical (NLO) properties. These compounds exhibit transparency in the visible region and high NLO activity, making them suitable for optoelectronic device applications (Kumar et al., 2011).

Synthetic Chemistry

Directed Lithiation studies involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and similar compounds have shown that these can be lithiated and subsequently react with various electrophiles to yield high-value substituted products. This process underlines the compounds' utility in synthesizing complex organic molecules, which could be of interest in pharmaceutical and material science research (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-9-5-3-7-14(16)12-20-17(21)19-11-10-13-6-2-4-8-15(13)18/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGRQDRUCDMRB-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)N/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

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